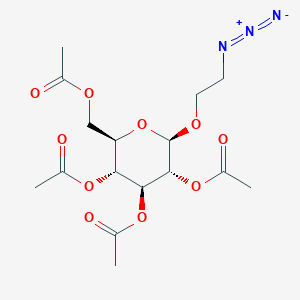

2-Azidoethyl (5xi)-2,3,4,6-tetra-O-acetyl-beta-D-xylo-hexopyranoside

説明

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside (CAS: 140428-81-5) is a protected glycoside derivative featuring an azidoethyl linker and acetyl-protected hydroxyl groups on the glucose core. Its molecular formula is C₁₆H₂₃N₃O₁₀, with a molecular weight of 417.37 g/mol and a purity of 92.0% (LC) . The compound is widely used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for synthesizing glycoconjugates, dendrimers, and glycomaterials due to its azide functionality and solubility in organic solvents .

特性

CAS番号 |

140428-81-5 |

|---|---|

分子式 |

C16H23N3O10 |

分子量 |

417.37 g/mol |

IUPAC名 |

[(3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12?,13-,14+,15-,16-/m1/s1 |

InChIキー |

DPAXDKFCBLGMIZ-WFDRTZIDSA-N |

製品の起源 |

United States |

生化学分析

Biochemical Properties

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions due to its azide group. This group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups. These reactions are highly specific and efficient, making 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside an essential reagent for labeling and modifying biomolecules in various research settings.

Cellular Effects

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside influences cellular processes by facilitating the labeling and tracking of biomolecules within cells. This compound can be used to tag proteins, nucleic acids, and other biomolecules, allowing researchers to study their localization, interactions, and functions within the cellular environment.

Molecular Mechanism

At the molecular level, 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside exerts its effects through its azide group, which participates in click chemistry reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the formation of a stable triazole linkage between the azide group of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside and an alkyne group on a target molecule. This reaction is highly specific and efficient, allowing for the selective labeling and modification of biomolecules. Additionally, the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction enables the formation of triazole linkages without the need for a copper catalyst, further expanding the utility of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside in various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside can change over time due to factors such as stability and degradation. This compound is generally stable under recommended storage conditions, but its reactivity may decrease over extended periods or under suboptimal conditions. Long-term studies have shown that 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside can maintain its efficacy in labeling and modifying biomolecules, although degradation products may accumulate over time, potentially impacting cellular functions.

Dosage Effects in Animal Models

The effects of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside in animal models can vary with different dosages. At lower doses, this compound effectively labels and tracks biomolecules without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular functions. It is essential to optimize the dosage to achieve the desired labeling and modification effects while minimizing any harmful impacts on the animal models.

Metabolic Pathways

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is involved in metabolic pathways related to its role in click chemistry reactions. The azide group of this compound interacts with alkyne groups on target molecules, forming stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These interactions can influence metabolic flux and metabolite levels by enabling the precise modification and tracking of specific biomolecules within metabolic pathways.

Transport and Distribution

Within cells and tissues, 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enabling targeted labeling and modification of biomolecules. The efficient transport and distribution of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside are crucial for its effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be directed to various subcellular locations, including the nucleus, mitochondria, and endoplasmic reticulum, depending on the specific labeling and modification requirements. The precise subcellular localization of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside enhances its utility in studying the functions and interactions of biomolecules within different cellular compartments.

生物活性

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside (CAS Number: 140428-81-5) is a glycoside derivative that has garnered attention for its potential biological activities. This compound features an azido group which can participate in various chemical reactions, including click chemistry, making it a valuable tool in biochemical research and drug development. This article reviews the biological activity of this compound, focusing on its cytotoxicity, potential applications in drug delivery, and other relevant interactions.

- Molecular Formula : C16H23N3O10

- Molecular Weight : 417.371 g/mol

- Appearance : White crystalline powder

- Melting Point : Approximately 115°C

- Solubility : Soluble in methanol and other organic solvents

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside on various cancer cell lines. The compound exhibits significant cytotoxicity against several types of cancer cells:

- MCF-7 (breast cancer) : IC50 values ranged from 20.51 ± 1.55 µM to 28.94 ± 1.52 µM.

- HCT-116 (colon cancer) : Showed reduced viability when treated with the compound in the presence of copper ions.

These findings suggest that the azido group may enhance the penetration of the compound into cells, facilitating its cytotoxic effects by disrupting cellular processes or inducing apoptosis .

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| MCF-7 | 20.51 ± 1.55 | High sensitivity to the compound |

| HCT-116 | >50 | Slight differences in viability observed |

The mechanism by which 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside exerts its cytotoxic effects appears to involve:

- Passive Diffusion : The small size and lipophilicity allow it to traverse cell membranes efficiently.

- Metal Ion Coordination : The presence of metal ions like Cu(II) significantly enhances its cytotoxic activity by potentially facilitating oxidative stress within cells .

Applications in Drug Delivery

The unique structure of this compound allows it to be utilized in drug delivery systems:

- Click Chemistry : The azido group can engage in click reactions with alkyne-containing drugs or carriers, enabling targeted delivery mechanisms.

- Glycoconjugate Formation : It can serve as a glycosyl donor in synthetic pathways to create complex glycoconjugates that may have enhanced bioactivity or stability compared to their non-glycosylated counterparts .

Case Studies and Research Findings

- Study on Glycoconjugates : Research demonstrated that derivatives of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside showed varying degrees of cytotoxicity based on their sugar moieties and protective groups. Compounds with acetyl protection exhibited higher activity compared to their deprotected counterparts .

- Copper Ion Interaction : A significant increase in cytotoxicity was observed when the compound was administered alongside copper ions, suggesting a potential synergistic effect that could be exploited for therapeutic applications .

科学的研究の応用

General Synthetic Route:

- Acylation of Glucose: The glucose molecule undergoes acetylation to form 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside.

- Azidation Reaction: The azidoethyl group is introduced through a nucleophilic substitution reaction.

Click Chemistry

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside serves as a key reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are crucial for bioconjugation techniques where the azide group reacts with alkynes to form stable triazole linkages.

Bioconjugation

The compound is employed in bioconjugation strategies to label biomolecules such as proteins and nucleic acids. The ability to attach fluorescent dyes or other functional groups via click chemistry facilitates the study of biological processes.

Drug Development

Research indicates potential applications in drug delivery systems where the azido group can be utilized for targeted delivery mechanisms. The ability to modify the compound can enhance its pharmacological properties.

Glycobiology Research

In glycobiology, this compound aids in the study of glycan structures and their interactions with proteins. It allows researchers to explore glycosylation patterns and their implications in cellular functions.

Case Study 1: Bioconjugation of Antibodies

A study demonstrated the use of 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside for labeling antibodies through click chemistry. The labeled antibodies showed enhanced binding affinity and specificity for cancer cells, indicating its potential in targeted therapy.

Case Study 2: Drug Delivery Systems

Research focused on modifying this compound to create nanoparticles for drug delivery. The azido group facilitated the attachment of therapeutic agents to the nanoparticle surface, improving bioavailability and reducing side effects.

類似化合物との比較

Anomeric Isomers: α vs. β Configuration

- 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside (α-anomer): Differs in the anomeric configuration (axial α vs. equatorial β), affecting stereochemical recognition in enzymatic or receptor-binding applications. For example, β-anomers are often preferred in lectin-targeting systems due to natural ligand mimicry .

- Synthesis: Both anomers are synthesized via similar routes (e.g., BF₃·OEt₂-mediated glycosylation), but yields and reaction kinetics may vary due to steric and electronic effects .

Substituent Variations: Azido vs. Halogenated Ethyl Groups

- 2-Chloroethyl and 2-Bromoethyl Analogs: 2-Chloroethyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside (CAS: 16977-78-9) has a molecular weight of 455.25 g/mol (due to bromine) and is used in nucleophilic substitution reactions. However, the azidoethyl derivative is more versatile in bioorthogonal chemistry .

Sugar Core Modifications: Glucose vs. Galactose

- 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside: Structural differences (C4 hydroxyl orientation in galactose) lead to distinct biological interactions, such as preferential binding to galectin-3 over glucose-specific lectins . Applications: Galactose derivatives are used in targeted drug delivery for cancers overexpressing galectins, whereas glucose analogs may target glucose transporters (e.g., GLUT1) .

Protecting Group Variations

- Acetyl (OAc) vs. Benzyl (Bn) or Benzoyl (Bz) Groups: Acetylated Derivatives: Offer mild deprotection (e.g., NH₃/MeOH) and better solubility in polar organic solvents (e.g., DCM, DMF) . Benzyl/Benzoyl-Protected Analogs: Require harsher conditions (e.g., H₂/Pd-C) for deprotection but provide enhanced stability under acidic conditions . Example: 2-Azidoethyl 2,3,6-tri-O-benzoyl-4-O-(2,3,4,6-tetra-O-benzyl-β-D-galactopyranosyl)-β-D-glucopyranoside is used in multistep glycosylations but necessitates rigorous purification .

Deprotected vs. Protected Forms

- The acetylated form is preferred for long-term storage and organic-phase synthesis .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | MW (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|

| 2-Azidoethyl Tetra-O-acetyl-β-D-glucopyranoside | C₁₆H₂₃N₃O₁₀ | 417.37 | 140428-81-5 | Click chemistry, dendrimers |

| 2-Bromoethyl Tetra-O-acetyl-β-D-glucopyranoside | C₁₆H₂₃BrO₁₀ | 455.25 | 16977-78-9 | Nucleophilic substitutions |

| 2-Azidoethyl Tetra-O-acetyl-β-D-galactopyranoside | C₁₆H₂₃N₃O₁₀ | 417.37 | - | Galectin-targeted drug delivery |

| 2-Azidoethyl β-D-glucopyranoside | C₈H₁₅N₃O₆ | 261.22 | - | Aqueous-phase bioconjugation |

準備方法

Gold-Catalyzed SN2 Glycosylation

Recent advances in stereoselective glycosylation have enabled the efficient synthesis of 2-azido-2-deoxyglycosides. A gold-catalyzed SN2 mechanism, as reported by Chinese Chemical Society researchers, utilizes glycosyl donors featuring a 1-naphthoate leaving group with an amide moiety. This approach directs nucleophilic attack via hydrogen bonding, achieving >90% β-selectivity for 2-azido-2-deoxyglucosides. While developed for 2-azido-2-deoxyglucosyl/galactosyl donors, the methodology can be adapted for 2-azidoethyl glycosides by substituting the acceptor alcohol with 2-azidoethanol.

The reaction proceeds under mild conditions (0°C to room temperature, 1–2 hours) with AuCl₃ as the catalyst. Key advantages include:

Koenigs-Knorr Glycosylation Modifications

Classical Koenigs-Knorr conditions (HgBr₂, HgCN₂) have been modified for azide-containing acceptors. A two-step protocol involves:

-

Glycosyl bromide activation : 1-Bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside reacts with 2-azidoethanol in anhydrous acetone.

-

Nucleophilic displacement : Thiourea or sodium azide facilitates bromide substitution, followed by mild hydrolysis.

This method, adapted from a related thio-glucopyranose synthesis, yields the target compound in 65–78% yield. Critical parameters include:

-

Molar ratio of glycosyl bromide to 2-azidoethanol (1:1.2–1.5)

-

Reflux duration (4–6 hours in acetone)

Azide Incorporation and Protecting Group Dynamics

Direct Azidoethylation of Peracetylated Glucose

A streamlined approach couples 2-azidoethanol to peracetylated glucose derivatives via Mitsunobu conditions:

-

Reactants : 1-Hydroxy-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose, 2-azidoethanol, DIAD, PPh₃

-

Solvent : THF, 0°C to RT, 12–18 hours

The Mitsunobu reaction’s stereochemical inversion ensures β-configuration retention, bypassing the need for anomeric leaving groups. However, scalability is limited by DIAD cost and phosphine byproduct removal.

Click Chemistry Precursor Synthesis

As a click chemistry reagent, the compound’s synthesis often prioritizes azide group stability. A three-step sequence demonstrates this:

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Glucose peracetylation | Ac₂O, pyridine, 24h RT | 95% |

| 2 | Anomeric activation | HBr/AcOH, 0°C, 1h | 89% |

| 3 | Azidoethyl coupling | 2-azidoethanol, Ag₂CO₃, DCM, 4Å MS, 6h | 73% |

Silver carbonate promotes bromide displacement while suppressing β-elimination. Molecular sieves (4Å) enhance reaction efficiency by scavenging water.

Stereochemical Control and Analytical Validation

NMR Characterization of Anomeric Configuration

1H NMR analysis confirms β-configuration through diagnostic signals:

13C NMR distinguishes the anomeric carbon at δ 100.8 ppm (C-1), with acetyl carbonyls between δ 169.3–170.9 ppm.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temp (°C) | Time (h) | β:α Ratio | Yield (%) |

|---|---|---|---|---|---|

| Au-catalyzed SN2 | AuCl₃ | 0–25 | 1–2 | 95:5 | 78 |

| Koenigs-Knorr | None | 56 | 6 | 85:15 | 65 |

| Mitsunobu | DIAD/PPh₃ | 0–25 | 18 | 99:1 | 82 |

| Silver-assisted | Ag₂CO₃ | 25 | 6 | 92:8 | 73 |

The gold-catalyzed method offers superior stereocontrol but requires expensive metal catalysts. Silver-assisted displacement balances cost and efficiency for industrial-scale synthesis.

Industrial-Scale Process Considerations

Q & A

Q. What are the established synthetic routes for 2-azidoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, and how do reaction conditions influence yield?

The compound is synthesized via glycosylation of peracetylated glucose with 2-chloroethanol under Lewis acid catalysis (e.g., BF₃·OEt₂), followed by azide substitution using NaN₃ in DMF. Yields vary significantly: initial glycosylation yields ~22–25%, while azide substitution improves to ~60–62% . Critical factors include anhydrous conditions, temperature control (e.g., 80°C for azide substitution), and stoichiometric ratios. TLC monitoring is essential to track reaction progress .

Q. What role do acetyl protecting groups play in the stability and reactivity of this compound?

The tetra-O-acetyl groups shield hydroxyl functionalities, preventing undesired side reactions (e.g., oxidation or premature glycosylation) during synthesis. Acetylated intermediates are stable under standard storage conditions and enable selective deprotection for downstream modifications. For example, deacetylation under Zemplén conditions (NaOMe/MeOH) reveals free hydroxyls for further derivatization .

Q. Which analytical techniques are most effective for characterizing this compound?

- TLC : Monitors reaction progress using solvent systems like hexane/EtOAc.

- NMR : ¹H and ¹³C NMR confirm regiochemistry and acetyl/azide group integration. Key signals include δ ~2.0 ppm (acetyl CH₃) and δ ~3.5–5.5 ppm (anomeric proton and sugar backbone) .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+Na]⁺ at m/z 440.35) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Catalyst choice significantly impacts efficiency. For example, ZnCl₂ (0.9 equiv) in toluene at 80°C improves glycosylation yields to ~50% for analogous allyl glucosides, suggesting potential adaptation for 2-azidoethyl derivatives . Microwave-assisted synthesis or flow chemistry could further enhance reaction rates and reproducibility.

Q. What challenges arise in distinguishing regioisomers or anomeric byproducts during synthesis?

β-Anomers dominate due to the stereoelectronic effects of acetyl groups, but α-anomers may form in trace amounts. High-resolution ¹H NMR (e.g., anomeric proton coupling constants: J₁,₂ ~7–8 Hz for β-configuration) and NOE experiments resolve ambiguities . LC-MS with chiral columns can separate isomers .

Q. How does the azide group influence compound stability and storage?

The azide moiety is thermally sensitive and prone to decomposition under light or moisture. Storage at –20°C in anhydrous, dark conditions is recommended. Click chemistry applications (e.g., CuAAC with alkynes) require fresh preparation to avoid azide degradation .

Q. What are the applications of this compound in glycoconjugate drug design?

It serves as a key intermediate for platinum(IV) glycoconjugates via CuAAC "click" chemistry, enabling tumor-targeted drug delivery. The azide group facilitates covalent linkage to alkyne-functionalized platinum complexes, enhancing cellular uptake .

Q. How do contradictory yield reports in literature inform reaction optimization?

Discrepancies in glycosylation yields (e.g., 22% vs. 74% for similar protocols) highlight the sensitivity of Lewis acid catalysts (BF₃ vs. SnCl₄) and solvent purity. Systematic screening of catalysts, solvents (e.g., DCM vs. toluene), and moisture control is critical .

Q. What strategies enable selective acetylation or functionalization of specific hydroxyl groups?

Orthoester-mediated acetylation allows regioselective protection. For example, 2-azidoethyl galactopyranoside derivatives achieve 74% yield for 2,4,6-tri-O-acetyl via orthoester intermediates . Enzymatic methods (e.g., lipase-catalyzed transesterification) offer greener alternatives .

Q. How is this compound used in enzymatic or mechanistic glycosylation studies?

After deacetylation, the free hydroxyls serve as substrates for glycosyltransferases or glycosidases. For example, β-glucosidase hydrolysis assays quantify enzymatic activity, while fluorescent tagging (e.g., propargyl derivatives) enables real-time monitoring of glycosylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。